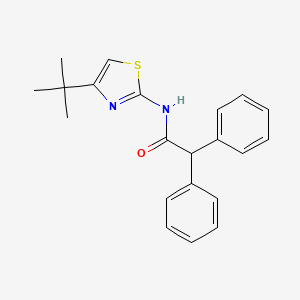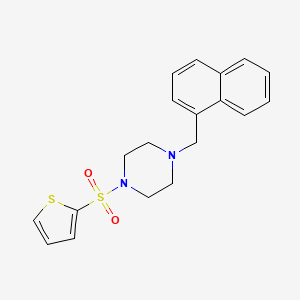
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, also known as NTS, is a chemical compound that has been widely studied for its potential use in scientific research.
Mécanisme D'action
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT7 receptors, which are both G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal activity. The precise mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor binding pocket.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can produce a range of biochemical and physiological effects, including increased serotonin release, decreased anxiety-like behavior, improved cognitive function, and enhanced antidepressant-like effects. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for more precise investigation of these receptor systems. However, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments. Additionally, the synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can be challenging and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several areas of future research that could be explored with 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in treating various psychiatric disorders, such as depression and anxiety. Another direction is to further elucidate the mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, particularly in terms of its interactions with specific amino acid residues in the receptor binding pocket. Additionally, the development of more potent and selective 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine analogs could provide valuable tools for investigating the role of serotonin receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine involves several steps, starting with the reaction of 1-naphthylmethylamine with 2-chlorothiophene to form 1-(1-naphthylmethyl)-4-chloro-2-thienylpiperazine. This intermediate is then reacted with sodium sulfide to form the final product, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine.
Applications De Recherche Scientifique
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as a tool compound to investigate the role of serotonin receptors in various physiological processes. It has been found to selectively activate 5-HT1A and 5-HT7 receptors, which are involved in regulating mood, anxiety, and cognition. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in developing new treatments for depression, anxiety disorders, and schizophrenia.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,19-9-4-14-24-19)21-12-10-20(11-13-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBMLJWURNAWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


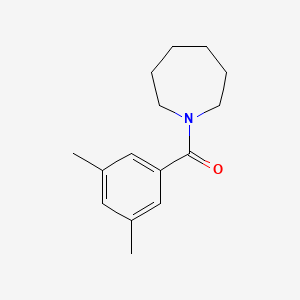
![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)
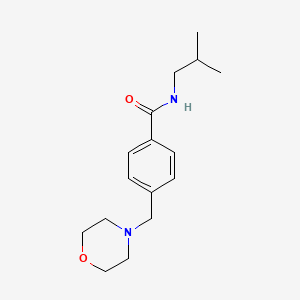


![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
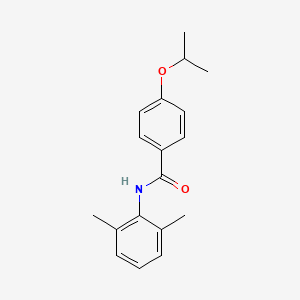

![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

